molecular formula C17H22N4O3S B2436400 2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923164-88-9

2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide

Cat. No.: B2436400
CAS No.: 923164-88-9
M. Wt: 362.45
InChI Key: HMTNWIHYUTXGTJ-UHFFFAOYSA-N
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Description

2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Antiangiogenic Properties

KR-31831, a compound structurally similar to the chemical , has been studied for its antiangiogenic properties. In-vitro and in-vivo metabolism of KR-31831 in rats were investigated, revealing the formation of three metabolites. The study detailed the metabolic routes of KR-31831, providing insights into the biotransformation of similar compounds, which might be relevant for understanding the metabolism of the subject chemical (Kim et al., 2005).

Role in Advanced Glycation End-Products Formation

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs). The study discussed MG derivatives and their association with complications in diabetes and neurodegenerative diseases. While not directly mentioning the subject chemical, the study's insights into MG and its derivatives might be relevant due to the structural similarity of the compounds (Nemet et al., 2006).

Antibacterial Activity

Research involving the synthesis and antibacterial activity of various benzimidazole-based derivatives, which structurally resemble the subject chemical, has shown significant antibacterial properties. These studies highlight the potential application of the subject chemical in antibacterial treatments or as a base structure for developing new antibacterial agents (Gullapelli et al., 2014).

Luminescence Sensing

Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are structurally related to the subject chemical, have demonstrated their potential as fluorescence sensors for chemicals like benzaldehyde and its derivatives. This suggests a possible application of the subject chemical in the development of fluorescence sensors or in luminescence studies (Shi et al., 2015).

Properties

IUPAC Name

2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-4-5-12(2)14(6-11)20-16(24)10-25-17-19-7-13(9-22)21(17)8-15(23)18-3/h4-7,22H,8-10H2,1-3H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTNWIHYUTXGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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